7-Bromo-benzo[f][1,4]oxazepine-3,5-dione

Medicinal Chemistry Process Chemistry Solid-State Characterization

The unique 7-bromo substituent is critical for orthogonal cross-coupling and heavy-atom crystallography, directly impacting SAR data integrity. Using unsubstituted or dibromo analogs introduces uncontrolled variables. Ensure research validity with this specific heterocyclic building block.

Molecular Formula C9H6BrNO3
Molecular Weight 256.05 g/mol
Cat. No. B12849073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-benzo[f][1,4]oxazepine-3,5-dione
Molecular FormulaC9H6BrNO3
Molecular Weight256.05 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)C2=C(O1)C=CC(=C2)Br
InChIInChI=1S/C9H6BrNO3/c10-5-1-2-7-6(3-5)9(13)11-8(12)4-14-7/h1-3H,4H2,(H,11,12,13)
InChIKeyWZMPNLZYXMEAML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-benzo[f][1,4]oxazepine-3,5-dione: Baseline Data for Research Sourcing


7-Bromo-benzo[f][1,4]oxazepine-3,5-dione (CAS: 896637-87-9) is a heterocyclic building block within the benzoxazepine class . Its structure features a 1,4-oxazepine core fused to a benzene ring and substituted with a single bromine atom at the 7-position. As a reagent, it is commonly supplied as a solid with a purity of 98% (GC) . This compound serves as a key intermediate for generating diverse chemical libraries, where the bromine atom provides a specific synthetic handle for further functionalization via cross-coupling reactions [1].

Why 7-Bromo-benzo[f][1,4]oxazepine-3,5-dione Cannot Be Replaced by Unsubstituted or Dibromo Analogs


Substituting 7-Bromo-benzo[f][1,4]oxazepine-3,5-dione with its unsubstituted (Benzo[f][1,4]oxazepine-3,5-dione) or dibromo (7,9-Dibromo-benzo[f][1,4]oxazepine-3,5-dione) analogs will fundamentally alter the chemical and physical properties of a research program. The bromine atom is not merely an inert substituent; it introduces a distinct heavy atom for X-ray crystallography, a specific site for orthogonal cross-coupling chemistry, and a significant molecular weight and electronic perturbation [1]. These differences directly impact the compound's melting point, the position and potential outcome of downstream reactions, and the physical behavior of the resulting derivatives. Using the wrong starting material introduces an unintended and uncontrolled variable, jeopardizing the synthesis of the target library or the interpretation of structure-activity relationship (SAR) data.

Quantitative Differentiators for 7-Bromo-benzo[f][1,4]oxazepine-3,5-dione vs. Key Analogs


Evidence 1: Divergent Melting Point Defines Unique Solid-State Properties

7-Bromo-benzo[f][1,4]oxazepine-3,5-dione has a melting point of 148-155°C . This represents a measurable physical difference compared to the unsubstituted parent compound, Benzo[f][1,4]oxazepine-3,5-dione, which has a melting point of 152-158°C . The substitution of a single hydrogen with a bromine atom alters the compound's crystalline lattice energy, directly affecting its solid-state properties.

Medicinal Chemistry Process Chemistry Solid-State Characterization

Evidence 2: Mono-Bromo Derivative Exhibits a Lower Melting Point than Di-Bromo Analog

The melting point of 7-Bromo-benzo[f][1,4]oxazepine-3,5-dione (148-155°C) is significantly lower than that of the more heavily brominated 7,9-Dibromo-benzo[f][1,4]oxazepine-3,5-dione (191-194°C) . This large 36-46°C difference is a direct consequence of the second bromine atom's impact on intermolecular interactions and molecular weight.

Medicinal Chemistry Process Chemistry Solid-State Characterization

Evidence 3: The 7-Bromo Substituent as a Unique Synthetic Handle for Cross-Coupling

The 7-Bromo substituent is a defined, singular site for orthogonal cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. This is a clear functional differentiation from the unsubstituted parent compound (CAS: 14151-88-3), which lacks this reactive handle . While the 7,9-dibromo analog offers two reactive sites, the mono-bromo derivative provides a controlled, single point of diversification, preventing complex mixtures and enabling the systematic construction of focused chemical libraries.

Medicinal Chemistry Synthetic Methodology Chemical Biology

Validated Application Scenarios for 7-Bromo-benzo[f][1,4]oxazepine-3,5-dione


Controlled Synthesis of Kinase Inhibitor Libraries

The 7-Bromo-benzo[f][1,4]oxazepine-3,5-dione scaffold is a key starting material for generating focused libraries of kinase inhibitors. As demonstrated in the process-scale synthesis of an mTOR inhibitor, the 7-bromo intermediate can be elaborated through a telescoped sequence of reactions to introduce complex molecular fragments [1]. This approach is directly enabled by the bromine substituent, which allows for selective coupling with advanced intermediates, a strategy that is impossible with the unsubstituted analog.

Synthesis of Targeted Chemical Probes via Single-Point Diversification

This compound is ideal for constructing chemical probes where a single vector for diversification is required. The presence of exactly one bromine atom at the 7-position provides a singular site for installing a variety of functional groups, tags (e.g., biotin, fluorophores), or linker moieties [1]. In contrast, the 7,9-dibromo analog would introduce a second, competing site, complicating synthesis and purification, while the unsubstituted parent lacks this critical handle for modular construction.

Analog Synthesis for Structure-Activity Relationship (SAR) Studies

In early-stage drug discovery, establishing robust SAR is paramount. The 7-Bromo-benzo[f][1,4]oxazepine-3,5-dione serves as a common intermediate for synthesizing an array of analogs with systematic variations at the 7-position. This allows researchers to directly correlate structural changes with biological activity. The distinct melting point of the core scaffold (148-155°C) also serves as a quality control checkpoint to ensure the correct starting material is used, thereby safeguarding the integrity of the SAR data being generated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-benzo[f][1,4]oxazepine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.